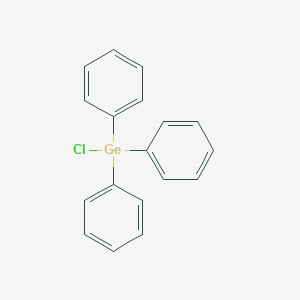

Triphenylgermanium chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Precursor for Germanium-Based Materials:

Triphenylchlorogermane can be used as a precursor for the synthesis of various germanium-containing materials with unique properties. For example, it can be used to prepare:

- Germanium thin films: Through chemical vapor deposition (CVD) techniques, GePh3Cl can be decomposed to form thin films of germanium on various substrates. These films have potential applications in electronics, optoelectronics, and photovoltaics due to their semiconducting properties [].

- Germanium nanostructures: By manipulating reaction conditions, GePh3Cl can be used to synthesize germanium nanocrystals, nanowires, and other nanostructures. These nanomaterials exhibit size-dependent properties and are being explored for applications in catalysis, drug delivery, and bioimaging [].

Catalyst Development:

Triphenylchlorogermane may serve as a source of germanium for the development of new catalysts. Germanium-based catalysts have been shown to exhibit activity in various reactions, including:

- Polymerization reactions: Germanium catalysts can be used for the controlled polymerization of various monomers, offering potential for the development of new polymeric materials with specific properties [].

- Hydrosilylation reactions: Germanium catalysts can facilitate the addition of silicon-hydrogen (Si-H) bonds across unsaturated carbon-carbon double bonds, which is valuable in organic synthesis [].

Organometallic Chemistry Studies:

Triphenylchlorogermane can be employed as a starting material for the synthesis of other organogermanium compounds with diverse functionalities. These studies can contribute to the understanding of:

- Ge-C bond formation and reactivity: Investigating the reactivity of GePh3Cl with different reagents can provide insights into the mechanisms of Ge-C bond formation and cleavage, which is crucial for the design of new organogermanium materials [].

- Germanium coordination chemistry: By replacing the chlorine atom in GePh3Cl with other ligands, researchers can explore the coordination chemistry of germanium and its potential applications in catalysis and material science.

Triphenylgermanium chloride is an organogermanium compound with the molecular formula and a molecular weight of approximately 339.36 g/mol. It consists of a germanium atom bonded to three phenyl groups and one chlorine atom. This compound is notable for its organometallic properties, which make it a subject of interest in various chemical and biological applications. Triphenylgermanium chloride appears as a white to light yellow solid and is soluble in organic solvents, making it useful in synthetic chemistry and material science .

- Toxicity: Limited data available. However, organogermanium compounds can have potential health effects, including kidney and liver damage.

- Flammability: Not readily flammable, but may decompose upon heating, releasing hazardous fumes.

- Reactivity: May react with strong oxidizing agents.

Safety Precautions:

- Handle with gloves and appropriate personal protective equipment.

- Work in a well-ventilated fume hood.

- Dispose of waste according to local regulations.

- Formation of Organophosphorus Compounds: It can react with phosphonic acids to form triphenylgermanium derivatives of unsaturated alkylphosphonic acids, which have potential applications in medicinal chemistry .

- Synthesis of Dicarboxylates: Reaction with dicarboxylic acids leads to the formation of bis(triphenylgermanium) dicarboxylates, showcasing its versatility in forming complex organometallic structures .

- Hydrolysis: In the presence of water, triphenylgermanium chloride can hydrolyze to form triphenylgermanol and hydrochloric acid, indicating its reactivity under aqueous conditions .

Triphenylgermanium chloride exhibits significant biological activity, particularly in cancer research. Studies have demonstrated its cytotoxic effects against various human tumor cell lines, suggesting potential applications in cancer therapy. The compound's mechanism of action may involve interference with cellular processes, although specific pathways remain to be fully elucidated . Additionally, its organometallic nature allows for unique interactions with biological molecules, which could be explored for therapeutic purposes.

The synthesis of triphenylgermanium chloride typically involves the following methods:

- Direct Reaction: The most common method is the reaction between germanium tetrachloride and phenylmagnesium bromide (a Grignard reagent). This reaction produces triphenylgermanium chloride directly.

- Substitution Reactions: Triphenylgermanium chloride can also be synthesized through substitution reactions involving other organogermanium compounds or germanium halides.

- Solvent-Free Conditions: Recent advancements have explored solvent-free synthesis methods that enhance yield and reduce environmental impact .

Triphenylgermanium chloride finds diverse applications across various fields:

- Catalysis: It serves as a catalyst in organic reactions due to its ability to stabilize transition states.

- Material Science: Its organometallic properties make it suitable for developing new materials, including semiconductors and polymers.

- Pharmaceuticals: The compound's biological activity has led to investigations into its use as an anticancer agent and in drug formulation .

Interaction studies involving triphenylgermanium chloride have focused on its reactivity with biological molecules and other chemical species. These studies reveal that the compound can form complexes with proteins, potentially altering their activity or stability. Additionally, interactions with nucleic acids have been observed, indicating potential implications for gene therapy or molecular biology applications .

Triphenylgermanium chloride shares similarities with several other organogermanium compounds. Below is a comparison highlighting its uniqueness:

| Compound | Molecular Formula | Unique Features |

|---|---|---|

| Triphenylgermanium chloride | Known for significant cytotoxicity against tumor cells. | |

| Diphenylgermanium dichloride | Less steric hindrance; used in different catalytic processes. | |

| Trimethylgermanium chloride | More volatile; primarily used in semiconductor applications. | |

| Phenylgermane | Simpler structure; less complex reactivity compared to triphenyl derivatives. |

Triphenylgermanium chloride stands out due to its combination of three phenyl groups, contributing to its unique stability and reactivity profile compared to other organogermanium compounds.

GHS Hazard Statements

H302 (97.44%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (97.44%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (97.44%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant